Sodium propionate hydrate

説明

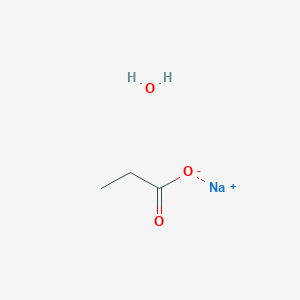

Structure

2D Structure

特性

IUPAC Name |

sodium;propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na.H2O/c1-2-3(4)5;;/h2H2,1H3,(H,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAUAOBUGFYWMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217201 | |

| Record name | Sodium propionate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6700-17-0, 170929-20-1 | |

| Record name | Sodium propionate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium propionate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PROPIONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z979E349R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursors of Sodium Propionate

Chemical Synthesis Pathways

The transformation of propionic acid into sodium propionate (B1217596) is typically achieved through straightforward acid-base reactions.

A primary and widely employed method for synthesizing sodium propionate involves the neutralization of propionic acid with sodium hydroxide (B78521). drugbank.comchemicalbook.comusda.gov This exothermic reaction results in the formation of sodium propionate and water. The process is valued for its simplicity and high yield. The chemical equation for this reaction is:

CH₃CH₂COOH + NaOH → CH₃CH₂COONa + H₂O

This method is a standard procedure for producing sodium propionate for various applications. chemicalbook.comusda.gov

2CH₃CH₂COOH + Na₂CO₃ → 2CH₃CH₂COONa + H₂O + CO₂

A less common but notable synthetic pathway involves the hydrolysis of propanamide derivatives. For instance, the hydrolysis of N-tertiary butyl propanamide can yield tertiary butylamine (B146782) and sodium propionate. chemicalbook.com This reaction is conducted under high pressure (7500.75 - 11251.1 Torr) and elevated temperatures (173 - 175°C) in the presence of sodium hydroxide and methanol (B129727) over a period of about 9.5 hours. chemicalbook.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of sodium propionate. In the reaction involving sodium carbonate, controlling the temperature between 80-90°C and reaction time for 2-3 hours until the pH reaches 7-8 is a common practice. justlonghealth.com A patented method describes stirring propionic acid at 50-70 rpm while slowly adding food-grade sodium carbonate at a controlled temperature of 0-45°C. After the addition, the stirring speed is increased to 200-300 rpm for 1-2 hours to ensure the reaction goes to completion before the product is dried. google.com Subsequent processing steps for many synthesis methods include filtration to remove any insoluble materials, followed by concentration, cooling, crystallization, and drying to obtain the final crystalline product. lygshuren.comjustlonghealth.com

Biotechnological Production of Propionic Acid Precursors

The synthesis of sodium propionate is intrinsically linked to the availability of its precursor, propionic acid. Biotechnological methods present a sustainable alternative to traditional chemical synthesis for producing propionic acid.

Propionic acid occurs naturally as a product of metabolic processes and can be produced through fermentation by Propionibacterium species. usda.gov This biotechnological approach is a key area of research for the sustainable production of "natural" propionic acid, which can then be used to synthesize sodium propionate. This fermentation-derived propionic acid is chemically identical to its synthetically produced counterpart.

Interactive Data Tables

Table 1: Chemical Synthesis Reaction Parameters

| Reaction Pathway | Reactants | Temperature (°C) | Pressure | Duration | pH |

| Neutralization | Propionic Acid, Sodium Hydroxide | Varies | Atmospheric | Varies | Neutral |

| Neutralization | Propionic Acid, Sodium Carbonate | 70-100 | Atmospheric | 2-3 hours | 7-8 |

| Hydrolysis | N-tertiary butyl propanamide, Sodium Hydroxide | 173-175 | 7500.75 - 11251.1 Torr | 9.5 hours | - |

Strain Development and Metabolic Engineering for Enhanced Production

The biotechnological production of propionic acid, the precursor to sodium propionate, faces challenges such as the formation of by-products and the inhibitory effects of high acid concentrations on microbial growth. nih.govpropionix.ru To overcome these limitations and improve the economic viability of fermentation-based processes, significant research has focused on strain development and metabolic engineering, primarily using Propionibacterium species, which are natural and efficient producers of propionate. mdpi.comohiolink.edu

Another successful strategy is the inactivation or knockout of genes responsible for by-product formation. The gene for acetate (B1210297) kinase (ack), an enzyme crucial for acetate production, has been a primary target. Inactivation of the ack gene in P. acidipropionici mutants resulted in an approximate 10% increase in the propionate yield and a corresponding 10% decrease in the acetate yield. ohiolink.edu

Beyond direct pathway manipulation, researchers have also focused on improving the robustness of the production strains. Adaptation of P. acidipropionici in a fibrous-bed bioreactor led to the development of a mutant with significantly improved tolerance to high concentrations of propionate. ohiolink.edu This enhanced tolerance was associated with physiological changes, including a higher content of saturated fatty acids in the cell membrane. ohiolink.edu The integration of these genetic modifications with process engineering, such as fed-batch fermentation in high-cell-density bioreactors, has enabled the production of high titers of propionic acid. ohiolink.edu

Interactive Data Table: Metabolic Engineering Strategies for Enhanced Propionate Production

| Strain | Engineering Strategy | Key Finding | Outcome | Citation(s) |

|---|---|---|---|---|

| Propionibacterium acidipropionici | Overexpression of phosphoenolpyruvate (B93156) carboxylase (PPC) | Shifts metabolic flux away from acetate formation. | Higher propionic acid yield. | aiche.org |

| Propionibacterium acidipropionici | Gene inactivation of acetate kinase (ack) | Reduces a primary pathway for acetate by-product formation. | ~10% increase in propionate yield and ~10% decrease in acetate yield. | ohiolink.edu |

| Propionibacterium acidipropionici | Adaptation in a fibrous-bed bioreactor (FBB) | Developed a mutant with higher tolerance to propionate. | Mutant was less sensitive to propionate inhibition. | ohiolink.edu |

| Propionibacterium freudenreichii | Overexpression of three biotin-dependent carboxylases | Enhances the core metabolic pathway for propionate synthesis. | Improved rate of propionic acid production compared to wild-type. | ftb.com.hr |

| Escherichia coli | Heterologous expression of the Wood-Werkman cycle | Engineering the complete pathway in a non-native, fast-growing host. | Achieved high propionate concentrations from glycerol (B35011). | ftb.com.hrnih.gov |

Characterization of Microbial Metabolic Pathways for Propionate Synthesis

Propionic acid is a natural metabolic by-product for a variety of microorganisms, but it is a primary fermentation product for only a few, most notably bacteria of the genus Propionibacterium. mdpi.com The metabolic routes leading to propionate synthesis are diverse and can be categorized into three main classes: fermentative pathways, amino acid catabolic pathways, and biosynthetic pathways. mdpi.comresearchgate.net

Fermentative Pathways: These are the most significant pathways for growth-coupled propionate production. They catabolize carbon sources to generate energy (ATP) and maintain the cell's redox balance. mdpi.com The primary fermentative pathways include:

The Wood-Werkman Cycle (or Succinate Pathway): This is considered the most energetically efficient route for propionate production and is a hallmark of Propionibacterium species. mdpi.comnih.gov In this pathway, carbon sources like glucose are converted to pyruvate (B1213749). propionix.ru Pyruvate is then carboxylated to enter the dicarboxylic acid pathway, leading to the formation of succinate, which is ultimately converted to propionate via the intermediate methylmalonyl-CoA. nih.govresearchgate.netbiorxiv.org Recent studies have identified the Rnf complex (ferredoxin-NAD+ oxidoreductase) as a key enzyme that balances the redox cofactors essential for this pathway to function. biorxiv.org

The Acrylate Pathway: This pathway converts lactate (B86563) to propionate. nih.gov Key intermediates include lactoyl-CoA and acryloyl-CoA. biorxiv.org

The 1,2-Propanediol (PDO) Pathway: This route can also produce propionate as a primary fermentation product, using PDO as an intermediate. mdpi.com

Amino Acid Catabolic Pathways: Certain amino acids can be degraded to produce propionyl-CoA, which can then be converted to propionate. This process can also generate ATP. mdpi.com Amino acids that can serve as precursors include valine, threonine, isoleucine, and methionine. mdpi.comresearchgate.net While this is a viable pathway, it is generally not considered economically practical for large-scale production due to the high cost of amino acids compared to propionate. mdpi.com

Biosynthetic Pathways: These pathways are typically associated with anabolic metabolism (the synthesis of complex molecules) but can be engineered to produce propionyl-CoA. researchgate.net Examples include the citramalate (B1227619) pathway, which is linked to isoleucine biosynthesis, and the 3-hydroxypropanoate (3HP) and 3-hydroxypropanoate/4-hydroxybutanoate (4HB) cycles, which are related to carbon fixation. mdpi.comresearchgate.net

Interactive Data Table: Major Microbial Pathways for Propionate Synthesis

| Pathway Class | Specific Pathway | Key Precursors/Intermediates | Primary Organisms/Context | Citation(s) |

|---|---|---|---|---|

| Fermentative | Wood-Werkman Cycle (Succinate Pathway) | Pyruvate, Succinate, Methylmalonyl-CoA | Propionibacterium, Bacteroidetes | mdpi.comnih.govresearchgate.net |

| Fermentative | Acrylate Pathway | Lactate, Lactoyl-CoA, Acryloyl-CoA | Megasphaera elsdenii, Coprococcus catus | biorxiv.org |

| Fermentative | 1,2-Propanediol Pathway | Deoxy sugars (e.g., fucose, rhamnose) | Roseburia inulinivorans | mdpi.comtandfonline.com |

| Amino Acid Catabolism | Threonine/Methionine Catabolism | Threonine, Methionine | Broad range of microorganisms | mdpi.comresearchgate.net |

| Amino Acid Catabolism | Isoleucine/Valine Catabolism | Isoleucine, Valine | Broad range of microorganisms | mdpi.comresearchgate.net |

| Biosynthetic | Citramalate Pathway | Acetyl-CoA, Pyruvate | Associated with isoleucine biosynthesis | mdpi.comresearchgate.net |

| Biosynthetic | 3-Hydroxypropanoate (3HP) Cycle | Acetyl-CoA | Related to carbon fixation | mdpi.comresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-hydroxypropanoate |

| Acetic acid |

| Acetyl-CoA |

| Acryloyl-CoA |

| Fucose |

| Glucose |

| Glycerol |

| Isoleucine |

| Lactate |

| Lactoyl-CoA |

| Methionine |

| Methylmalonyl-CoA |

| Propionic acid |

| Propionyl-CoA |

| Pyruvate |

| Rhamnose |

| Sodium propionate |

| Sodium propionate hydrate (B1144303) |

| Succinic acid |

| Threonine |

Advanced Analytical Characterization Techniques for Sodium Propionate Hydrate

Structural Elucidation and Crystalline Analysis

The precise arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. For sodium propionate (B1217596) hydrate (B1144303), techniques that probe its crystal structure and differentiate between its various solid forms are of paramount importance.

Single Crystal X-ray Diffraction for Hydrate Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline material. researchgate.net This technique involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the precise arrangement of atoms, including the sodium and propionate ions and the water molecules of hydration, within the crystal lattice. nih.gov

Identification of Crystallinity and Polymorphic Forms of Hydrates

The degree of crystallinity and the potential existence of different crystalline forms, known as polymorphs, are critical characteristics of a solid material. researchgate.net Powder X-ray Diffraction (PXRD) is a primary tool for this purpose. Unlike SCXRD, which requires a single, well-formed crystal, PXRD can be performed on a powdered sample. The resulting diffraction pattern provides a fingerprint of the crystalline phases present. Sharp, well-defined peaks in the diffractogram indicate a high degree of crystallinity, whereas broad, diffuse features suggest the presence of amorphous content. mdpi.com

Different polymorphic forms of a hydrate will exhibit distinct PXRD patterns due to their different crystal lattices. mdpi.com While specific studies on the polymorphism of sodium propionate hydrate were not found in the provided search results, the investigation of related compounds like sodium naproxen (B1676952) reveals the existence of multiple dihydrate polymorphs, each with a unique PXRD pattern. nih.gov The thermal decomposition of sodium propionate has been studied using XRD, showing changes in the diffraction pattern upon heating, indicating phase transitions. dtu.dk

| Analytical Technique | Information Obtained | Relevance to this compound |

| Single Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement in a single crystal. researchgate.net | Determination of the exact structure of the hydrate, including bond lengths, bond angles, and the coordination environment of the sodium ion and water molecules. wikipedia.org |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline phases and assessment of crystallinity. mdpi.com | To identify different polymorphic forms of this compound and to monitor changes in crystallinity. mdpi.comdtu.dk |

Spectroscopic Investigations of Hydration Dynamics

Spectroscopic techniques are invaluable for probing the interactions between sodium propionate and water molecules at a molecular level. These methods can provide insights into the hydrogen bonding network and the dynamics of hydration and dehydration.

Fourier-Transformed Infrared (FT-IR) Spectroscopy for Hydrogen Bonding Analysis

Fourier-Transformed Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The frequencies of these vibrations are sensitive to the chemical environment of the atoms, particularly to the presence and strength of hydrogen bonds. researchgate.net In the context of this compound, FT-IR spectroscopy can be used to study the hydrogen bonding between the water molecules themselves and between the water molecules and the carboxylate group of the propionate anion.

The O-H stretching vibration of water is particularly sensitive to hydrogen bonding. In the FT-IR spectrum, a broad and shifted O-H stretching band compared to that of free water indicates the presence of strong hydrogen bonds within the crystal lattice. researchgate.net For instance, a study on disodium (B8443419) hydrogen orthophosphate showed a shift in the O-H stretching peak, indicating enhanced hydrogen bonding in the hydrated crystal. researchgate.net Similarly, the C=O stretching vibration of the carboxylate group in sodium propionate would be influenced by hydrogen bonding with water molecules. While a specific FT-IR study on the hydrogen bonding of this compound was not identified, the principles of FT-IR spectroscopy suggest that changes in the positions and shapes of the O-H and C=O absorption bands would provide valuable information about the hydrogen bond network. ljmu.ac.ukrsc.org

Raman Spectroscopy for Hydration/Dehydration Network Changes

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Raman spectroscopy is particularly sensitive to non-polar bonds and can be used to monitor changes in the crystal lattice and the hydration state of a compound. vanderbilt.edu

Changes in the hydration or dehydration state of this compound would result in shifts in the Raman bands associated with the propionate molecule and the water molecules. For example, studies on other compounds have shown that dehydration leads to significant changes in the Raman spectra, reflecting the removal of water and the subsequent rearrangement of the crystal lattice. nih.gov The technique can be used to monitor the hydration process in real-time. vanderbilt.edu While a specific Raman study on the hydration/dehydration of this compound was not found, a reference FT-Raman spectrum of anhydrous sodium propionate is available in spectral libraries. thermofisher.com

Broadband Dielectric Relaxation Spectroscopy for Hydration Number and Dynamics

Broadband Dielectric Relaxation Spectroscopy (BDS) is a powerful technique for studying the dynamics of water molecules in solution and in hydrated solids. researchgate.netacs.org It measures the response of a material to an applied oscillating electric field over a wide range of frequencies. This response is related to the reorientation of molecular dipoles, such as water molecules.

A study on aqueous solutions of sodium propanoate (a synonym for sodium propionate) using BDS revealed significant insights into its hydration. researchgate.netacs.orgnih.govresearchgate.net The analysis of the dielectric spectra indicated that the propanoate anion is strongly hydrated. At infinite dilution, it was determined that there are approximately 23 "slow" water molecules per propanoate anion. researchgate.netacs.orgnih.gov These "slow" water molecules are those whose rotational motion is hindered by their interaction with the ion.

The study further broke down this hydration number, attributing about 6 water molecules to hydrophilic interaction with the carboxylate group and the remainder to hydrophobic hydration of the ethyl group. acs.orgnih.gov The technique was able to distinguish between different modes of water relaxation, providing a detailed picture of the hydration dynamics around the propionate anion. researchgate.netacs.orgresearchgate.net

| Spectroscopic Technique | Information Obtained | Research Findings for Sodium Propionate/Propanoate |

| Fourier-Transformed Infrared (FT-IR) Spectroscopy | Information on molecular vibrations and hydrogen bonding. researchgate.net | Expected to show broad O-H stretching bands indicating hydrogen bonding in the hydrate. researchgate.net |

| Raman Spectroscopy | Complementary vibrational information, sensitive to lattice changes. vanderbilt.edu | Can be used to monitor hydration/dehydration by observing changes in spectral features. nih.gov A reference spectrum for the anhydrous form exists. thermofisher.com |

| Broadband Dielectric Relaxation Spectroscopy (BDS) | Hydration number and dynamics of water molecules. researchgate.netacs.org | The propanoate anion is strongly hydrated with about 23 "slow" water molecules per anion at infinite dilution. acs.orgnih.gov Approximately 6 of these are hydrophilically bound to the carboxylate group. acs.orgnih.gov |

Analysis of Cooperative Relaxation Modes of Water Molecules

Broadband dielectric relaxation spectroscopy is a powerful tool for investigating the dynamics of water molecules in aqueous solutions of sodium propionate. nih.govacs.org Studies have shown that for aqueous solutions of sodium propanoate, three distinct relaxation modes can be identified at 25°C over a frequency range of 0.2 to 89 GHz. acs.orgacs.org These modes are centered at approximately 1, 8, and 18 GHz. nih.govacs.orgacs.org

The two faster relaxation modes, at around 8 and 18 GHz, are attributed to the cooperative relaxation of "slow" and "bulk" water molecules, respectively. nih.govacs.orgacs.org The "bulk" water molecules are those in the solution that behave similarly to pure water, while the "slow" water molecules are those whose rotational motion is hindered due to their interaction with the propionate anion. researchgate.net The presence of these distinct relaxation modes provides clear evidence of the influence of sodium propionate on the surrounding water structure.

Quantification of Hydrophilic and Hydrophobic Hydration Contributions

The propionate anion possesses both a hydrophilic carboxylate group and a hydrophobic alkyl chain, leading to both hydrophilic and hydrophobic hydration. nih.govacs.org Dielectric relaxation spectroscopy allows for the quantification of these contributions. nih.govacs.orgacs.org

Detailed analysis of the dielectric spectra reveals that the propionate anion is strongly hydrated. acs.orgacs.org At infinite dilution, it is estimated that approximately 23 "slow" water molecules are associated with each propionate anion. nih.govacs.orgacs.org These can be further broken down: about 6 water molecules are hydrophilically bound to the carboxylate group, while the remaining water molecules are involved in the hydrophobic hydration of the nonpolar alkyl chain. nih.govacs.orgacs.org A notable finding is that the contribution from hydrophobic hydration decreases significantly as the concentration of sodium propionate increases. nih.govacs.orgacs.org This phenomenon facilitates the separation and quantification of the hydrophilic and hydrophobic hydration shells. nih.govacs.org

Detection of Ion-Cloud and Ion-Pair Relaxations in Aqueous Solutions

The slowest relaxation mode observed in dielectric spectroscopy, centered at approximately 1 GHz, is a composite signal. nih.govacs.orgacs.org It arises from several overlapping processes, including the relaxation of the ion cloud surrounding the ions, the relaxation of ion pairs, and the rotational motion of the anion itself. nih.govacs.orgacs.org

The presence of this low-frequency mode provides specific evidence for the formation of weak ion pairs between the sodium cation (Na⁺) and the propionate anion (CH₃CH₂COO⁻) in the aqueous solution. nih.govacs.orgacs.org However, due to the composite nature of this relaxation, obtaining a reliable estimate of the ion association constant directly from this mode is challenging. nih.govacs.orgacs.org The study of ion pairing is crucial for understanding the thermodynamic and transport properties of electrolyte solutions. pku.edu.cn

Thermogravimetric Analysis for Hydration/Dehydration Kinetics

Thermogravimetric analysis (TGA) is a fundamental technique for studying the hydration and dehydration kinetics of crystalline solids like this compound. core.ac.uknih.gov TGA measures the change in mass of a sample as a function of temperature or time, providing quantitative information about the water content and the thermal stability of the hydrate. core.ac.uknih.gov

The dehydration process of hydrates can be complex, sometimes involving the formation of intermediate hydrates. nih.gov The kinetics of dehydration can be modeled to understand the mechanism of water loss. For instance, in some channel hydrates, dehydration begins at the ends of channels open to the crystal surface and proceeds inward. core.ac.uk The activation energy for dehydration, which can be determined from TGA data, is a critical parameter for predicting the stability of a hydrate. researchgate.net Studies on similar compounds, like sodium naproxen hydrates, have shown that water molecules can enter the crystal structure through hydrophilic tunnels, and the kinetics of this process can be modeled. core.ac.uk

Solution-Phase Characterization of Molecular Interactions

Density Studies in Aqueous Media

Density measurements of aqueous sodium propionate solutions provide valuable information about solute-solvent and solute-solute interactions. From density data, the apparent molar volume (φv) can be calculated. psu.eduresearchgate.net The apparent molar volume at infinite dilution (φv°) is a measure of the intrinsic volume of the ion and its interaction with the surrounding water molecules.

Studies have shown that the apparent molar volume of sodium propionate in water can be analyzed to understand its effect on the water structure. psu.eduresearchgate.net For example, one study reported a limiting apparent molar volume (φv°) of 53.4 cm³ mol⁻¹ and a Bv parameter of 0.9 cm³ mol⁻² kg for aqueous sodium propionate solutions at 298.15 K. rsc.org These parameters can be interpreted in terms of the structure-making or structure-breaking effects of the ions on the water structure. researchgate.net

Table 1: Apparent Molar Volume Parameters for Aqueous Sodium Propionate at 298.15 K

| Parameter | Value | Unit | Reference |

| Limiting Apparent Molar Volume (φv°) | 53.4 | cm³ mol⁻¹ | rsc.org |

| Bv | 0.9 | cm³ mol⁻² kg | rsc.org |

This interactive table summarizes key parameters derived from density studies of aqueous sodium propionate solutions.

Viscosity Measurements and Intermolecular Interactions

Viscosity measurements of aqueous sodium propionate solutions offer further insights into intermolecular interactions. researchgate.netijmr.net.in The viscosity data are often analyzed using the Jones-Dole equation, which separates the contributions of ion-ion (A-coefficient) and ion-solvent (B-coefficient) interactions to the relative viscosity of the solution. wikipedia.orgresearchgate.net

The Jones-Dole B-coefficient is particularly informative as it reflects the effect of the solute on the structure of the solvent. wikipedia.org A positive B-coefficient generally indicates a "structure-making" effect, where the solute enhances the hydrogen-bond network of water, while a negative value suggests a "structure-breaking" effect. Studies on aqueous sodium propionate solutions have shown that viscosity increases with concentration, indicating the presence of significant molecular interactions. researchgate.netijmr.net.in The analysis of the A and B coefficients from the Jones-Dole equation confirms the existence of both ion-ion and strong solute-solvent interactions, with sodium propionate acting as a water structure-maker. researchgate.netijmr.net.in

Table 2: Jones-Dole Equation Parameters for Aqueous Sodium Propionate

| Parameter | Interpretation | General Observation for Sodium Propionate | Reference |

| A-coefficient | Ion-ion interactions | Positive values indicate strong ionic interactions. | ijmr.net.in |

| B-coefficient | Ion-solvent interactions | Positive values indicate a structure-making effect on water. | researchgate.netijmr.net.in |

This interactive table outlines the parameters of the Jones-Dole equation and their significance in the context of aqueous sodium propionate solutions.

Ultrasonic Velocity Studies and Compressibility Assessments

The study of how ultrasonic waves propagate through aqueous solutions of sodium propionate provides significant insight into solute-solvent and solute-solute interactions. By measuring ultrasonic velocity (u), density (ρ), and viscosity (η), several acoustic and thermodynamic parameters can be calculated to characterize the behavior of this compound in an aqueous medium. researchgate.net

Key parameters derived from these measurements include isentropic compressibility (κs), apparent molar volume (Vϕ), and apparent molar isentropic compressibility (Kϕ,s). researchgate.netacs.org Isentropic compressibility, a measure of the relative volume change per unit of pressure change at constant entropy, is calculated using the Newton-Laplace equation: κs = 1 / (u²ρ). plos.org

Research conducted on aqueous solutions of sodium propionate at various concentrations and temperatures reveals a direct relationship between the concentration of the salt and the ultrasonic velocity. ijmr.net.in As the molal concentration of sodium propionate increases, the density, viscosity, and ultrasonic velocity of the solution also increase. researchgate.netijmr.net.in This trend suggests the presence of significant molecular interactions. ijmr.net.in The increase in velocity is attributed to the cohesion brought about by ionic hydration. ijmr.net.in

Conversely, isentropic compressibility (κs) tends to decrease with increasing concentration of sodium propionate. This reduction in compressibility indicates that the water molecules in the immediate vicinity of the ions, forming the hydration sphere, become more compact and less compressible than the water molecules in the bulk solution.

The table below presents data from a study on aqueous sodium propionate solutions at 298.15 K, illustrating the relationship between concentration and various acoustic parameters. researchgate.net

Table 1: Acoustic Parameters of Aqueous Sodium Propionate Solutions at 298.15 K

| Concentration (mol·kg⁻¹) | Isentropic Compressibility (κs) (x 10⁻¹⁰ Pa⁻¹) | Acoustic Impedance (Z) (kg·m⁻²·s⁻¹) |

|---|---|---|

| 0.01 | 4.499 | 1489536.836 |

| 0.03 | 4.480 | 1493391.570 |

| 0.05 | 4.458 | 1497859.062 |

| 0.07 | 4.442 | 1501140.178 |

| 0.09 | 4.414 | 1509745.183 |

| 0.1 | 4.376 | 1518450.507 |

| 0.2 | 4.297 | 1534636.702 |

Data sourced from Patil, K. C., & Manusmare, P. (2019). researchgate.net

Implications for Water Structure-Making/Breaking Properties

The data obtained from ultrasonic velocity and compressibility studies are instrumental in classifying solutes based on their effect on the hydrogen-bonded structure of water. Solutes are categorized as either "structure-makers" or "structure-breakers." arxiv.org Structure-makers enhance the local ordering of water molecules, often through strong hydration, leading to a more rigid structure. arxiv.org Structure-breakers disrupt the intrinsic hydrogen-bond network of water. arxiv.org

Chromatographic and Titrimetric Assays for Purity and Content

To ensure the quality and purity of this compound, a combination of chromatographic and titrimetric methods is employed for quantitative analysis and the detection of impurities.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective and sensitive method for determining the content of sodium propionate. nih.govscioninstruments.com Since sodium propionate is a non-volatile salt, the method typically involves converting it to the more volatile propionic acid prior to analysis. nih.gov This is achieved by acidifying the sample solution, for instance, with hydrochloric or sulfuric acid, to a pH below 2. nih.govcanada.ca

The general procedure involves:

Sample Preparation : An aqueous solution of the sodium propionate sample is prepared. canada.ca An internal standard, such as isobutyric acid, is often added to improve accuracy and precision. canada.cahealthycanadians.gc.ca The solution is then acidified to convert the propionate salt to propionic acid. nih.gov

Extraction : The resulting propionic acid is extracted from the aqueous phase into an organic solvent like ethyl acetate (B1210297). nih.gov

GC Separation : The extract is injected into the gas chromatograph, where the components are separated on a suitable capillary column, such as an HP-INNOWAX column. nih.gov

FID Detection : As the separated components exit the column, they are combusted in a hydrogen-air flame. measurlabs.com The combustion of organic compounds like propionic acid produces ions, generating an electrical current that is proportional to the amount of substance present. scioninstruments.comchromatographyonline.com The detector's response is used to quantify the analyte by comparing the peak area to that of calibration standards. youtube.com

This method is noted for its accuracy, sensitivity, and wide linear range, with a reported limit of detection as low as 0.003 g/kg. nih.gov

Volumetric titration provides a classic and reliable method for assaying the sodium propionate content. fao.org One common approach involves distillation followed by an acid-base titration. fao.orgfao.org

The procedure is as follows:

A precisely weighed amount of the dried sodium propionate sample is placed in a distillation flask. fao.org

An excess of a strong, non-volatile acid, such as 50% phosphoric acid, is added to the flask. fao.orgfao.org

The mixture is heated to boiling for a set period (e.g., 2 hours), causing the volatile propionic acid to distill over. fao.org The volume in the flask is maintained by adding water. fao.org

The collected distillate, which contains the propionic acid, is then titrated with a standardized solution of a strong base, typically 1N sodium hydroxide (B78521). fao.orgfao.org

An indicator, such as phenolphthalein, is used to determine the endpoint of the titration. fao.org

The amount of sodium propionate in the original sample is calculated based on the stoichiometry of the reaction, where each mole of sodium hydroxide neutralizes one mole of propionic acid. fao.org The reaction is: C₂H₅COOH + NaOH → C₂H₅COONa + H₂O.

Specifications for food-grade and pharmaceutical-grade sodium propionate set strict limits on various impurities. fao.orgfao.orgnih.gov

Water-Insoluble Matter : The test for water-insoluble matter is a gravimetric method. A known weight of the sample (e.g., 5 grams) is dissolved in water. fao.orgfao.org The solution is then filtered through a tared Gooch crucible. fao.org Any insoluble residue collected in the crucible is rinsed, dried in an oven to a constant weight, and then weighed. fao.org The percentage of water-insoluble matter is calculated based on the initial sample weight. The typical limit is not more than 0.1%. fao.orgfao.orgnih.gov

Iron (Fe) : The iron content is typically determined using a colorimetric limit test. A test solution is prepared from a specified amount of the sample (e.g., 0.5 g). fao.orgfao.org This solution is compared against a standard solution containing a known concentration of iron (e.g., 25 µg Fe). fao.org The color development, often involving an agent like thiocyanate, indicates the iron concentration. The limit is commonly set at not more than 50 mg/kg. fao.orgfao.org

Lead (Pb) : Lead impurities are often assessed using atomic absorption spectroscopy, a highly sensitive instrumental method appropriate for trace metal analysis. fao.org Alternatively, older limit tests may be used. The typical limit for lead is not more than 5 mg/kg. fao.orgfao.org Recent analyses often show lead levels to be below the limit of quantification. nih.gov

Mechanistic Investigations of Biological Activities in Model Systems

Antimicrobial Action Mechanisms

The antimicrobial activity of sodium propionate (B1217596) is primarily attributed to the action of propionic acid, which is released in acidic conditions. gnfchem.comjustlonghealth.com The undissociated form of the acid can penetrate the cell walls of microorganisms, leading to a disruption of their metabolic processes and ultimately inhibiting their growth and reproduction. gnfchem.com The effectiveness of sodium propionate as a preservative is therefore dependent on the pH of the environment, with greater activity observed in acidic conditions. gnfchem.comatamanchemicals.com

Fungal Inhibition Pathways

Sodium propionate is particularly effective against molds and fungi. phexcom.comchemicalbook.com Its mechanism of action involves several interconnected pathways that disrupt fungal metabolism and cellular processes.

A key mechanism of fungal inhibition by sodium propionate involves the targeting of coenzyme A (CoA)-dependent enzymes. In the model organism Aspergillus nidulans, propionic acid treatment leads to the accumulation of propionyl-CoA. researchgate.net This molecule acts as an inhibitor of several crucial enzymes. For instance, propionyl-CoA has been shown to inhibit pyruvate (B1213749) dehydrogenase, a vital enzyme complex that links glycolysis to the citric acid cycle. researchgate.net Furthermore, it inhibits succinyl-CoA synthetase, an enzyme involved in the citric acid cycle and the synthesis of heme. researchgate.net By disrupting the function of these enzymes, sodium propionate effectively hampers the central metabolic pathways necessary for fungal growth and survival.

The inhibition of CoA-dependent enzymes leads to a significant accumulation of propionyl-CoA within the fungal cell. researchgate.net This buildup has a toxic effect and further disrupts the primary metabolism of the fungus. researchgate.net The accumulation of propionyl-CoA can interfere with various metabolic pathways that rely on a balanced pool of CoA and its derivatives. This metabolic imbalance creates a stressful intracellular environment that the fungus cannot overcome, leading to growth inhibition.

Another significant consequence of propionyl-CoA accumulation is the suppression of polyketide synthesis. researchgate.net Polyketides are a diverse group of secondary metabolites produced by fungi, which include harmful mycotoxins like sterigmatocystin. researchgate.net The synthesis of these compounds is dependent on the availability of acetyl-CoA and malonyl-CoA. The accumulation of propionyl-CoA interferes with the enzymes involved in polyketide synthesis, thereby reducing or completely inhibiting the production of these metabolites. researchgate.net This action is particularly important in the context of food and feed preservation, as it helps to prevent the contamination of products with dangerous mycotoxins.

Bacterial Inhibition Pathways

While sodium propionate is generally more effective against fungi, it also exhibits inhibitory activity against certain bacteria. phexcom.com The mechanisms underlying its antibacterial action are also linked to metabolic interference.

The inhibitory action of sodium propionate against bacteria is thought to involve interference with essential metabolic pathways. atamanchemicals.com For example, it has been suggested that sodium propionate may interfere with the synthesis of β-alanine in Escherichia coli. atamanchemicals.com β-alanine is a component of coenzyme A, and its disruption would have widespread effects on bacterial metabolism. In some oral streptococci, sodium propionate has been shown to inhibit growth by enhancing methionine biosynthesis, suggesting a species-specific metabolic interference. jmb.or.kr The accumulation of propionate can lead to intracellular acidification, which can also contribute to the inhibition of bacterial growth. nih.gov However, the effectiveness of sodium propionate against different bacterial species can vary. usda.gov For instance, it has been shown to be effective against Bacillus mesentericus, the bacterium responsible for "rope" in bread. phexcom.com

Inhibition of Specific Bacterial Species (e.g., Bacillus mesenterium, Lactic Acid Bacteria)

Sodium propionate exhibits a selective inhibitory effect on various bacterial species. Its efficacy against Bacillus mesenterium (now known as Bacillus subtilis), the causative agent of "rope" spoilage in bread, is a key reason for its use as a food preservative. asm.org The antimicrobial action of propionate is not uniform across all bacteria and is contingent on the organism's ability to metabolize the three-carbon fatty acid. mdpi.com For some bacteria, the introduction of propionate disrupts essential metabolic pathways. For instance, in Escherichia coli, sodium propionate has been shown to inhibit the synthesis of β-alanine. asm.org In other bacteria, such as Streptococcus mutans, it impedes growth by altering methionine synthesis. asm.org While the specific molecular mechanism in Bacillus subtilis is linked to its inability to process propionate, research has shown that B. subtilis can metabolize propionate, converting it to propionyl-CoA and subsequently utilizing it through pathways like the 2-methylcitric acid cycle. asm.orgnih.gov However, at inhibitory concentrations, propionate can lead to cytosolic acidification and depletion of intracellular ATP, which are key factors in its bacteriostatic effect. asm.org

Sodium propionate also demonstrates inhibitory activity against certain lactic acid bacteria (LAB). atamanchemicals.comelsevier.es The mechanism of action involves the interference with the bacterial cell membrane's potential. frontiersin.org As an organic acid, propionic acid can disrupt the proton motive force, leading to an inhibition of active transport and a general disruption of cellular energetics in susceptible LAB strains. frontiersin.org

| Bacterial Species | Observed Inhibitory Mechanism | Reference |

|---|---|---|

| Bacillus subtilis (formerly B. mesenterium) | Inability to metabolize the three-carbon chain at high concentrations, leading to cytosolic acidification and ATP depletion. | asm.orgmdpi.com |

| Escherichia coli | Inhibition of β-alanine synthesis. | asm.org |

| Streptococcus mutans | Alteration of methionine synthesis. | asm.org |

| Lactic Acid Bacteria | Interference with cytoplasm membrane potential and inhibition of active transport. | frontiersin.org |

Role of pH in Antimicrobial Efficacy

The antimicrobial effectiveness of sodium propionate is critically dependent on the pH of the surrounding medium. mdpi.combiorxiv.org Its activity is significantly greater in acidic conditions, with an optimal pH range for inhibiting mold growth being between 2.5 and 5.5. atamanchemicals.com The primary antimicrobial agent is not the propionate ion itself, but the undissociated propionic acid. mdpi.com

In an aqueous solution, sodium propionate exists in equilibrium with propionic acid. At a low pH (acidic environment), the equilibrium shifts to favor the formation of the undissociated propionic acid molecule (CH₃CH₂COOH). This uncharged form is lipophilic, allowing it to readily penetrate the lipid-rich cell membranes of microorganisms. asm.org Once inside the cell, where the pH is typically higher and more neutral, the propionic acid molecule dissociates, releasing a proton (H⁺) and a propionate anion (CH₃CH₂COO⁻). mdpi.com This release of protons into the cytoplasm leads to intracellular acidification, which can inhibit glycolysis and other essential metabolic enzymes, ultimately causing cell stasis or growth inhibition. asm.orgmdpi.com The minimum inhibitory concentration of sodium propionate demonstrates this pH dependency; for example, it is 0.01% at pH 5.0 but increases to 0.5% at pH 6.5. atamanchemicals.com

Microbial Resistance Mechanisms to Propionate Exposure

Bacteria can develop resistance to antimicrobial agents, including weak acids like propionate. Exposure to sublethal concentrations of these acids can trigger stress responses and the activation of resistance genes. mdpi.com These mechanisms are generally categorized into several strategies: limiting the uptake of the drug, modifying the drug's target, inactivating the drug, or actively pumping the drug out of the cell (efflux). mdpi.com

For weak acids such as propionate, key resistance mechanisms include:

Alteration of Cell Membrane: Bacteria can modify the composition of their cell membranes to reduce the permeability to the undissociated acid, thus limiting its entry into the cytoplasm. biorxiv.orgmdpi.com

Efflux Pumps: Many bacteria possess membrane proteins that act as efflux pumps, which actively transport toxic compounds, including organic acids, out of the cell, preventing their accumulation to inhibitory levels. mdpi.com

Metabolic Adaptation: Some microbes can metabolize propionate, using it as a carbon and energy source. mdpi.com Pathways like the 2-methylcitric acid cycle (2-MCC) allow bacteria such as Bacillus subtilis and E. coli to convert propionate into less harmful intermediates that can enter central metabolism. asm.orgnih.gov The efficiency of this metabolic degradation is crucial for resistance.

Induction of Stress Response Genes: Exposure to acid stress can induce the expression of a suite of genes that help the cell cope with the adverse conditions. This can include chaperones that refold denatured proteins and enzymes that repair cellular damage. mdpi.com This "training" can sometimes confer cross-protection against other environmental stresses. mdpi.com

Selective Effects on Microbial Growth, Including Stimulatory Responses

The impact of sodium propionate on microbial populations is highly selective. mdpi.com While it effectively inhibits the growth of many molds and certain bacteria, it can be metabolized by other microorganisms and, in some cases, even stimulate their growth. mdpi.com

A notable example of a stimulatory response is observed with the nitrogen-fixing actinomycete, Frankia. Laboratory studies have shown that Frankia can utilize sodium propionate as a carbon source for growth. mdpi.comyoutube.com This is significant as Frankia forms a nitrogen-fixing symbiosis with various plants, playing a crucial role in soil fertility. ijpsonline.com The ability to use propionate as a substrate for metabolism underscores the compound's dual role in microbial ecology, acting as an inhibitor for some species and a nutrient for others. Similarly, other soil bacteria and fungi are capable of metabolizing propionates. mdpi.com Some studies have also observed that certain non-Frankia nodular endophytes, when co-cultured with Frankia, can produce supernatants that stimulate Frankia growth, suggesting complex microbial interactions influenced by available carbon sources like propionate. nih.gov

Cellular and Molecular Mechanisms in In Vitro and Animal Models

Neuroprotective Mechanisms in Neurological Disorder Models (e.g., Alzheimer's, Spinal Cord Injury, Migraine)

Emerging research has highlighted the neuroprotective potential of sodium propionate in various models of neurological disorders. This protection is largely attributed to its anti-inflammatory properties and its role in the gut-brain axis.

In in vitro models of Alzheimer's disease, sodium propionate has been shown to protect against Aβ-induced neurotoxicity by inhibiting the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). elsevier.esfrontiersin.orgfrontiersin.org It has also been observed to enhance cell survival by reducing the levels of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. atamanchemicals.comfrontiersin.org

In animal models of spinal cord injury (SCI), administration of short-chain fatty acids (SCFAs), including propionate, has been shown to improve locomotor recovery. oup.comnih.govmdpi.com The mechanism involves reducing inflammation in the spinal cord tissue, promoting neuronal survival, and suppressing the activation of microglia, the resident immune cells of the central nervous system. oup.com

In mouse models of migraine, sodium propionate treatment has been found to alleviate hyperalgesia and pain. nih.govnih.gov This effect is linked to its ability to reduce neuroinflammation in the trigeminal nerve system and modulate intestinal dysregulation, which is often associated with migraine. nih.govfrontiersin.org

Regulation of Gut Microbiota Composition and Metabolites (e.g., Short-Chain Fatty Acids, Tryptophan Metabolites)

A central mechanism through which sodium propionate exerts its neuroprotective effects is by modulating the gut microbiota and its metabolic output. The gut-brain axis is a bidirectional communication network, and metabolites produced by gut bacteria can have profound effects on brain function. oup.comnih.gov

Furthermore, sodium propionate influences the metabolism of tryptophan, an essential amino acid. The gut microbiota can metabolize tryptophan through several pathways, including the kynurenine (B1673888) pathway, which produces several neuroactive compounds. frontiersin.orgnih.gov Dysregulation of the kynurenine pathway has been implicated in several neurological disorders, including Alzheimer's disease and migraine. Studies have shown that in migraine models, sodium propionate treatment can reverse changes in the intestinal tryptophan metabolic pathway, restoring the levels of certain metabolites to normal. nih.govfrontiersin.org For instance, elevated levels of kynurenine are often associated with inflammation, and by modulating the gut environment, propionate may help to balance this pathway, thereby reducing neuroinflammation and its pathological consequences. frontiersin.org

| Neurological Disorder Model | Key Mechanistic Findings | Reference |

|---|---|---|

| Alzheimer's Disease | Inhibits Aβ-induced neurotoxicity; Reduces pro-inflammatory mediators (iNOS, COX-2); Decreases NF-κB activation; Modulates tryptophan metabolism (kynurenine pathway). | elsevier.esfrontiersin.orgfrontiersin.org |

| Spinal Cord Injury | Improves locomotor recovery; Reduces inflammation and microglial activation in spinal cord tissue; Promotes neuronal survival. | oup.comnih.govmdpi.com |

| Migraine | Alleviates hyperalgesia and pain; Reduces neuroinflammation in the trigeminal system; Modulates gut microbiota and intestinal tryptophan metabolism. | nih.govfrontiersin.orgnih.govfrontiersin.org |

Anti-inflammatory Effects via Cytokine Modulation

Sodium propionate has demonstrated notable anti-inflammatory properties by modulating the expression of key inflammatory mediators. Research has shown that it can decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in a concentration-dependent manner following stimulation with lipopolysaccharide (LPS). nih.govmedchemexpress.comresearchgate.netnih.gov This inhibitory effect on pro-inflammatory enzymes is a crucial aspect of its anti-inflammatory action.

In a murine macrophage cell line (J774-A1) stimulated with LPS, pre-treatment with sodium propionate at concentrations of 0.1, 1, and 10 mM led to a significant reduction in both iNOS and COX-2 expression. researchgate.netresearchgate.net Specifically, the 10 μM concentration showed the most significant reduction. researchgate.net Furthermore, in a rat model of carrageenan-induced paw inflammation, oral administration of sodium propionate (30 and 100 mg/kg) also resulted in a significant decrease in the expression of iNOS and COX-2 in the paw tissue. nih.gov

Studies in a mouse model of Alzheimer's disease, induced by intracerebroventricular injection of Aβ1-42 peptide, revealed that sodium propionate treatment significantly suppressed the level of iNOS in the hippocampus. symc.edu.cn This was accompanied by a reduction in the overexpression of pro-inflammatory cytokines such as interleukin-1α (IL-1α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). symc.edu.cn Similarly, in a model of Brucella abortus 544 infection in murine macrophages, sodium propionate treatment suppressed the production of TNF-α and IL-6. cancer.gov These findings collectively suggest that sodium propionate exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory enzymes and cytokines.

Table 1: Effect of Sodium Propionate on Inflammatory Markers

| Model System | Inflammatory Stimulus | Sodium Propionate Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|---|

| J774-A1 Macrophage Cell Line | Lipopolysaccharide (LPS) | 0.1, 1, 10 mM | Decreased expression of iNOS and COX-2. | researchgate.netresearchgate.net |

| Rat Paw | Carrageenan | 30, 100 mg/kg (oral) | Decreased expression of iNOS and COX-2. | nih.gov |

| Mouse Model of Alzheimer's | Aβ1-42 peptide | 50, 100, 200 mg/kg | Suppressed iNOS expression and reduced IL-1α, IL-1β, and IL-6 levels in the hippocampus. | symc.edu.cn |

| Murine Macrophages | Brucella abortus 544 | Not specified | Suppressed production of TNF-α and IL-6. | cancer.gov |

| HepG2 Cells | Lipopolysaccharides (LPSs) | Not specified | Significantly decreased TNF-α expression. | lsu.edu |

Antioxidant Properties and Mitochondrial Function Enhancement

Sodium propionate has been shown to possess significant antioxidant properties and the ability to enhance mitochondrial function. nih.govnih.gov These effects are largely attributed to its capacity to up-regulate the expression of antioxidant enzymes and reduce oxidative stress.

In a study using the J774-A1 cell line stimulated with hydrogen peroxide (H₂O₂), sodium propionate treatment was able to enhance the production of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and heme oxygenase-1 (HO-1). nih.govnih.govresearchgate.net This upregulation of antioxidant defenses helps to mitigate the damaging effects of reactive oxygen species (ROS). Furthermore, in lipopolysaccharide (LPS)-induced neonatal mice, sodium propionate administration led to increased expression of nuclear factor erythroid 2-related factor (Nrf2), a key regulator of the antioxidant response, and its target antioxidant genes SOD1, Gclm, and Txn. dovepress.com This suggests that sodium propionate can bolster the cellular antioxidant defense system.

Research on HepG2 human liver hepatocellular carcinoma cells exposed to palmitate/oleate or LPS demonstrated that sodium propionate promotes fatty acid oxidation (FAO) and reduces ROS production. lsu.edu It achieves this by significantly increasing the mRNA expression of key metabolic regulators including peroxisome proliferator-activated receptor gamma coactivator 1 alpha (PGC-1α), peroxisome proliferator-activated receptor alpha (PPARα), and uncoupling protein 2 (UCP2). lsu.edu In diabetic rats, sodium propionate treatment was found to protect against cardiac damage by reducing oxidative stress, as evidenced by increased levels of superoxide dismutase and catalase. medscidiscovery.com

Table 2: Antioxidant Effects of Sodium Propionate

| Model System | Stressor | Sodium Propionate Concentration/Dose | Observed Antioxidant Effect | Reference |

|---|---|---|---|---|

| J774-A1 Cell Line | Hydrogen Peroxide (H₂O₂) | 0.1, 1, 10 mM | Enhanced production of MnSOD and HO-1. | nih.govnih.govresearchgate.net |

| Neonatal Mice | Lipopolysaccharide (LPS) | Not specified | Increased expression of Nrf2 and its target antioxidant genes (SOD1, Gclm, Txn). | dovepress.com |

| HepG2 Cells | Palmitate/Oleate or LPS | Not specified | Reduced ROS production; Increased mRNA expression of PGC-1α, PPARα, and UCP2. | lsu.edu |

| Diabetic Rats | Diabetes | 200 mg/kg | Increased levels of superoxide dismutase and catalase. | medscidiscovery.com |

Interplay with the Gut-Brain Axis

Sodium propionate, as a major metabolite of the gut microbiota, plays a significant role in the communication between the gut and the brain, known as the gut-brain axis. This interplay has implications for neurological health and disease.

Studies have shown that sodium propionate can influence the gut microbiota composition and its metabolites, which in turn can affect brain function. ijpsonline.comnih.gov In a rat model of migraine induced by inflammatory soup, sodium propionate treatment was found to alleviate migraine-like headaches and intestinal metabolic disorders by regulating changes in the intestinal bacterial community and its metabolites. ijpsonline.com Furthermore, oral supplementation with sodium propionate has been shown to ameliorate depressive-like behavior in rats, an effect potentially associated with the modulation of gut bacterial communities and the attenuation of epigenetic dysregulation in the brain. nih.gov

The neuroprotective effects of sodium propionate are also linked to its anti-inflammatory and antioxidant properties within the central nervous system. In a mouse model of Alzheimer's disease, sodium propionate was shown to improve cognitive and memory function by reducing neuroinflammation. symc.edu.cn This was achieved through the inhibition of proinflammatory cytokines and iNOS activation in the hippocampus. symc.edu.cn In the context of peripheral nervous system diseases, propionate has demonstrated neuroprotective and neuroregenerative effects, which are particularly relevant given that oxidative stress is a key factor in the pathophysiology of these conditions. nih.gov The gut-brain axis provides a pathway for gut microbiota and their metabolites, like propionate, to influence neuroinflammation and the pathogenesis of neuropsychiatric disorders. researchgate.netresearchgate.net

Antineoplastic Mechanisms in Cancer Cell Line and Xenograft Models

Sodium propionate has been investigated for its potential anticancer effects, with studies revealing its ability to inhibit key processes involved in cancer progression, such as cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT).

Inhibition of Cancer Cell Migration and Invasion

Research has demonstrated that sodium propionate can significantly inhibit the migration and invasion of various cancer cell types. In breast cancer cell lines, particularly the aggressive MDA-MB-231 subtype, sodium propionate has been shown to reduce both migration and invasion in a dose-dependent manner. frontiersin.orgnih.gov This suggests a potential role for the compound in halting metastatic processes. frontiersin.orgnih.gov

Similarly, in ovarian cancer cell lines (SKOV-3 and PA-1), sodium propionate was able to significantly inhibit migration and invasion in a dose-dependent manner. lau.edu.lb Studies on glioblastoma (GBM) cells (U-87) also found that higher concentrations of sodium propionate (50 and 100 mM) significantly reduced cell migration. nih.gov

In non-small cell lung cancer (NSCLC) cell line A549, sodium propionate treatment led to a significant inhibition of migration ability, as observed in a wound-healing assay. embopress.org This inhibitory effect on migration was also observed in the presence of TGF-β1, a known inducer of EMT. embopress.org

Table 3: Inhibition of Cancer Cell Migration and Invasion by Sodium Propionate

| Cancer Cell Line | Assay | Sodium Propionate Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Transwell Assay | 5, 10, 15 mM | Dose-dependent inhibition of migration and invasion. | frontiersin.orgnih.gov |

| SKOV-3 and PA-1 (Ovarian Cancer) | Wound Healing, Transwell Assay | Not specified | Dose-dependent inhibition of migration and invasion. | lau.edu.lb |

| U-87 (Glioblastoma) | Wound Healing Assay | 50, 100 mM | Significant reduction in cell migration. | nih.gov |

| A549 (Lung Cancer) | Wound Healing Assay | 5 mM | Significant inhibition of cell migration. | embopress.org |

Regulation of Epithelial-to-Mesenchymal Transition (EMT)

The epithelial-to-mesenchymal transition (EMT) is a critical process in cancer progression, conferring aggressive features like migration and chemoresistance. Sodium propionate has been found to counteract EMT in several cancer models.

In lung cancer, particularly non-small cell lung cancer (NSCLC), sodium propionate has been identified as a negative regulator of EMT. embopress.orgnih.gov Treatment of the A549 lung adenocarcinoma cell line with sodium propionate resulted in a significant increase in the epithelial marker E-cadherin and a decrease in the mesenchymal master regulator ZEB1. embopress.orgnih.gov This suggests a reinforcement of the epithelial phenotype. The mechanism behind this effect involves chromatin remodeling, specifically through H3K27 acetylation. embopress.orgnih.gov

In breast cancer cells, treatment with sodium propionate altered the mRNA and protein profile of EMT-associated markers. frontiersin.orgnih.govlau.edu.lb This included an upregulation of E-cadherin and a decrease in the expression of the mesenchymal marker vimentin (B1176767) and the key EMT regulator β-catenin. frontiersin.orgnih.govlau.edu.lb These changes suggest a reversal of the EMT process.

Similarly, in ovarian cancer cell lines, sodium propionate treatment led to a decrease in the mRNA and protein expression levels of the mesenchymal markers vimentin and β-catenin. lau.edu.lb In cultured BEAS-2B cells, sodium propionate was shown to have a beneficial effect on LPS-induced EMT. researchgate.net

Suppression of Intracellular Signaling Pathways (e.g., MEK/ERK)

The anticancer effects of sodium propionate are also mediated through the suppression of key intracellular signaling pathways that drive cancer cell proliferation and survival. One such pathway is the MEK/ERK signaling cascade.

In breast cancer cells (MCF-7 and MDA-MB-231), treatment with sodium propionate resulted in decreased levels of phosphorylated (active) forms of both MEK and ERK. frontiersin.orgnih.govnih.govresearchgate.net This deactivation of the MEK/ERK pathway is believed to contribute to the inhibitory effects of sodium propionate on breast cancer cell migration. frontiersin.orgnih.gov

Similarly, in ovarian cancer cell lines, a significant decrease in the ratios of phosphorylated ERK to total ERK and phosphorylated MEK to total MEK was observed following treatment with sodium propionate. lau.edu.lb This indicates that the deactivation of MEK/ERK signaling is a mechanism by which sodium propionate inhibits migration and invasion in ovarian cancer as well. lau.edu.lb The ability of propionate to inhibit colon cancer cell motility has also been linked to a decrease in ERK1/2 phosphorylation. nih.gov

Induction of Apoptosis and Suppression of Proliferation

Sodium propionate hydrate (B1144303) has demonstrated significant effects on the fundamental cellular processes of proliferation and apoptosis in various cancer cell models. Research indicates that its impact is often dose-dependent and cell-line specific, leading to the suppression of cancer cell growth and the induction of programmed cell death.

In breast cancer research, sodium propionate has been shown to inhibit cell proliferation in a dose- and time-dependent manner. Studies on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that sodium propionate treatment leads to a reduction in cell viability. researchgate.netresearchgate.net For instance, in MDA-MB-231 cells, treatment with sodium propionate resulted in a dose-dependent decrease in proliferation over three days. researchgate.net Similarly, in MCF-7 cells, sodium propionate demonstrated a potent inhibitory effect on cell proliferation. researchgate.net The mechanism behind this suppression is linked to the induction of cell cycle arrest, typically at the G1 phase, which is supported by the altered expression of key cell cycle regulators like cyclin A2 and cyclin B1. researchgate.net

Beyond halting proliferation, sodium propionate is a known inducer of apoptosis. In MDA-MB-231 cells, treatment with sodium propionate significantly increased the percentage of apoptotic cells. researchgate.net This pro-apoptotic effect is mediated through the regulation of key proteins in the apoptotic pathway. For example, in glioblastoma (GBM) cells, sodium propionate treatment led to an increased expression of pro-apoptotic proteins such as p53, Bax, and caspase-3, while concurrently reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov This modulation of apoptotic regulators shifts the cellular balance towards cell death. Similar effects were observed in lung cancer cell lines (H1299 and H1703), where sodium propionate treatment induced apoptosis by regulating proteins like Survivin and p21. nih.gov Notably, the compound showed selectivity, suppressing the growth of lung cancer cells without a significant effect on normal lung cells. nih.gov

The following tables summarize the research findings on the suppression of proliferation and induction of apoptosis by sodium propionate in different cancer cell lines.

Table 1: Effect of Sodium Propionate on Cancer Cell Proliferation

| Cell Line | Concentration | Duration | Proliferation Inhibition (%) | Reference |

| MDA-MB-231 | 0.5 mM | 3 days | 10.3% | researchgate.net |

| MDA-MB-231 | 1 mM | 3 days | 21.7% | researchgate.net |

| MDA-MB-231 | 5 mM | 3 days | 45.6% | researchgate.net |

| MDA-MB-231 | 10 mM | 3 days | 59.6% | researchgate.net |

| MCF-7 | 1 mM | Not Specified | 40% | researchgate.net |

| MCF-7 | 5 mM | Not Specified | 55% | researchgate.net |

Table 2: Induction of Apoptosis by Sodium Propionate in Cancer Cells

| Cell Line | Concentration | Duration | Apoptotic Cells (%) | Key Regulated Proteins | Reference |

| MDA-MB-231 | 8 mM | 48 hours | 6% (Annexin V-FITC positive) | Not Specified | researchgate.net |

| MDA-MB-231 | 8 mM | Not Specified | 15% (Sub-G1 phase) | Not Specified | researchgate.net |

| MDA-MB-231 | 18 mM | Not Specified | 18% (Sub-G1 phase) | Not Specified | researchgate.net |

| Glioblastoma (U-87) | 50 mM & 100 mM | Not Specified | Increased | p53, Bax, Caspase-3 (upregulated); Bcl-2 (downregulated) | nih.gov |

| Lung Cancer (H1299) | Not Specified | Not Specified | Increased | Survivin, p21 | nih.gov |

Impact on Spheroid Formation in 3D Cell Culture Models

The use of three-dimensional (3D) cell culture models, such as spheroids, provides a more physiologically relevant system to study cellular behavior compared to traditional 2D monolayer cultures. Research into the effects of sodium propionate on these models has revealed its ability to disrupt the formation and growth of cancer cell spheroids.

In breast cancer cell lines, sodium propionate has been shown to impair 3D spheroid formation in a dose-dependent manner. researchgate.netnih.govfrontiersin.org For both MCF-7 and MDA-MB-231 cells, treatment with sodium propionate resulted in spheroids that were smaller and morphologically altered compared to untreated controls. nih.gov Specifically, in MCF-7 spheroids, a 15 mM concentration of sodium propionate led to a significant reduction in the spheroid area to 70.84% of the control. nih.gov This inhibitory effect on spheroid growth suggests that sodium propionate can interfere with the cell-cell adhesion and aggregation processes necessary for 3D structure formation. nih.gov

Similarly, in lung carcinoma A549 cells, sodium propionate treatment demonstrated a significant reduction in the growth of spheroids, particularly in models where epithelial-mesenchymal transition (EMT) was induced by TGF-β1. nih.gov This indicates that sodium propionate can counteract the cellular changes that promote a more aggressive, migratory phenotype. Furthermore, studies on colorectal cancer have noted that propionate can synergistically suppress the growth of spheroids when used in combination with other agents. nih.gov

These findings in 3D models reinforce the anti-proliferative and anti-cancer potential of sodium propionate observed in 2D cultures, highlighting its potential to inhibit tumor growth and structural development. nih.gov

Table 3: Effect of Sodium Propionate on Spheroid Formation

| Cell Line | Concentration | Spheroid Area Reduction (% of Control) | Reference |

| MCF-7 | 15 mM | 29.16% | nih.gov |

Applications in Advanced Research Domains

Material Science Research

In material science, research on sodium propionate (B1217596) hydrate (B1144303) delves into its physical and chemical behaviors in the presence of other substances, which is critical for its application in sensitive areas like the preservation of cultural artifacts.

Influence of Excipients and Polymers on Hydrate Stability and Transformation

The stability of hydrated compounds is a critical factor in pharmaceutical and other formulations, as transformations between hydrated and anhydrous forms can significantly alter a product's properties. The presence of excipients, particularly polymers, plays a crucial role in either stabilizing or destabilizing the hydrate form of an active pharmaceutical ingredient (API). nih.gov While research often focuses on complex pharmaceutical molecules, the principles apply to simpler hydrates like sodium propionate.

Polymers can influence hydrate stability through various mechanisms, including altering the local water activity, inhibiting nucleation, or blocking crystal growth of a new form. The effect is highly dependent on the specific polymer and the processing conditions. For instance, in studies on other hydrated compounds, polyvinylpyrrolidone (B124986) (PVP) has been shown to delay the transformation of a hydrate into its anhydrous form during processes like tablet pressing. nih.gov Conversely, an excipient like microcrystalline cellulose (B213188) can facilitate this dehydration. nih.gov

The interaction is also affected by environmental factors such as pH. Research on caffeine (B1668208) hydrate has shown that the inhibitory effect of polyacrylic acid (PAA) on hydrate formation is most intense at low pH values. nih.gov Furthermore, the molecular weight of the polymer can be a determining factor; polyvinyl alcohol (PVA) with a higher molecular weight has demonstrated a greater ability to inhibit dehydration compared to shorter-chain PVA. nih.gov These findings underscore the complex interplay between a hydrate, like sodium propionate hydrate, and polymeric excipients, which can be manipulated to control the physical form and ensure stability in a final formulation.

Research on Wettability of Sodium Propionate Aqueous Solutions in Deacidification Agents

A significant challenge in the conservation of aged paper documents is the deacidification process, which neutralizes acids that cause paper to become brittle. Aqueous solutions of deacidifying agents like sodium propionate often have difficulty penetrating the sized and aged paper. researchgate.net To overcome this, research has focused on improving the wettability of these solutions by adding surfactants. researchgate.netzlb.de

One study investigated the effects of four different types of surfactants on a sodium propionate aqueous deacidification agent: anionic sodium dodecyl benzene (B151609) sulfonate (SDBS), cationic cetyltrimethylammonium bromide (CTAB), nonionic polysorbate-80 (TW80), and polyether-modified trisiloxane (TRSE). researchgate.netzlb.de The goal was to reduce the surface tension of the solution, allowing for better penetration and more uniform deacidification. The results showed that TRSE was the most effective, significantly lowering the surface tension of the sodium propionate solution. researchgate.netzlb.de The addition of TRSE was found to enhance the absorption of the deacidification agent by up to 238.2%. researchgate.net

Importantly, the study also assessed the stability of these surfactant-enhanced solutions and their long-term effects on paper durability. While SDBS was found to accelerate the degradation of paper during aging tests, CTAB, TW80, and TRSE showed no significant adverse effects on the paper's aging resistance. researchgate.netzlb.de

| Surfactant | Type | Performance Highlight | Effect on Paper Aging |

|---|---|---|---|

| Polyether-modified trisiloxane (TRSE) | Nonionic | Reduced surface tension to 21.02 mN/m; increased agent absorption by up to 238.2%. researchgate.netresearchgate.net | No noticeable adverse effects. researchgate.netzlb.de |

| Sodium dodecyl benzene sulfonate (SDBS) | Anionic | Stable in alkaline conditions (pH 8-10). researchgate.netzlb.de | Accelerated decline of paper tensile index and whiteness. researchgate.netzlb.de |

| Cetyltrimethylammonium bromide (CTAB) | Cationic | Stable in alkaline conditions (pH 8-10). researchgate.netzlb.de | No noticeable adverse effects. researchgate.netzlb.de |

| Polysorbate-80 (TW80) | Nonionic | Stable in alkaline conditions (pH 8-10). researchgate.netzlb.de | No noticeable adverse effects. researchgate.netzlb.de |

Biotechnology and Microbial Ecology Research

Sodium propionate is a key metabolite in various microbial ecosystems, most notably in the rumen of ruminant animals and in anaerobic digesters. Research in this area explores how manipulating propionate levels can alter microbial communities and metabolic outputs for desirable outcomes.

Modulation of Rumen Microbial Communities and Metabolism

In ruminants, volatile fatty acids (VFAs), including acetate (B1210297), propionate, and butyrate (B1204436), are the main energy source, produced by microbial fermentation of feed in the rumen. frontiersin.org The relative proportions of these VFAs are critical for the animal's metabolic efficiency. Propionate is particularly important as a precursor for glucose synthesis in the host animal. nih.gov

Research shows that dietary additives can modulate the rumen microbiome to favor propionate production. scispace.com For example, supplementing steer rations with sodium sulfate (B86663) was found to decrease the molar proportion of propionate, which was linked to a decrease in the relative abundance of Prevotella 1, a major propionate-producing bacterial genus. asm.orgnih.gov Conversely, strategies aimed at increasing propionate often involve fostering bacteria that produce it. Bacteria from the Propionibacterium genus are known to ferment lactate (B86563) to propionate, which can improve energy efficiency. scispace.com Similarly, Succiniclasticum is associated with the conversion of succinic acid to propionic acid and is linked to higher rumen metabolism. nih.gov The manipulation of these microbial populations through additives or dietary changes allows for the targeted modulation of rumen fermentation to enhance animal growth and performance. nih.gov

Hydrogen Metabolism Shifts from Methanogenesis to Propionate Production

Methane (B114726) production in the rumen and anaerobic digesters represents a loss of dietary energy and a significant source of greenhouse gas. frontiersin.org This methane is primarily produced by methanogenic archaea that use hydrogen (H₂) and carbon dioxide. wur.nl A key strategy for mitigating methane emissions is to redirect this metabolic hydrogen toward alternative H₂ sinks. nih.gov

The production of propionate is a primary alternative pathway for hydrogen utilization. nih.gov Unlike the formation of acetate and butyrate, the biochemical pathways leading to propionate are net consumers of hydrogen. frontiersin.org Therefore, an increase in propionate production is strongly associated with a decrease in methane formation. nih.gov

Studies on anaerobic digestion have demonstrated this shift clearly. When sodium propionate concentrations were gradually increased in a reactor, the methanogenic pathway was observed to shift. mdpi.comresearchgate.net At high propionate concentrations, the system's stability can be disrupted, but it also forces a metabolic adaptation where hydrogenotrophic methanogenesis is favored, or where hydrogen is channeled into more propionate production. mdpi.comresearchgate.net In one study, replacing forage fiber with non-forage fiber sources in vitro led to a significant increase in propionate concentration and a 14.06% decrease in methane production, demonstrating a clear shift in hydrogen metabolism. nih.gov This research highlights the potential to control methane emissions by promoting microbial pathways that lead to propionate.

| Sodium Propionate Concentration | Effect on Methane Production | Observed Microbial/Metabolic Shift |

|---|---|---|

| Low Concentrations (up to 12 g/L) | Stable methane production; propionate acts as a carbon source. mdpi.com | Maintained homeostasis; enriched Methanosaeta. mdpi.comresearchgate.net |

| Moderate Concentrations (16 g/L) | Disruption of system stability begins. mdpi.comresearchgate.net | Volatile fatty acid levels exceed 6 g/L, potentially inhibiting some microbial activity. mdpi.com |